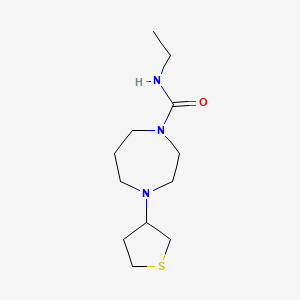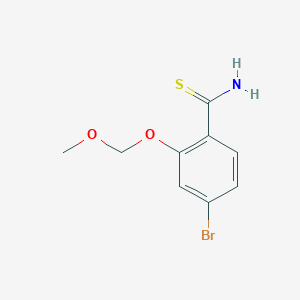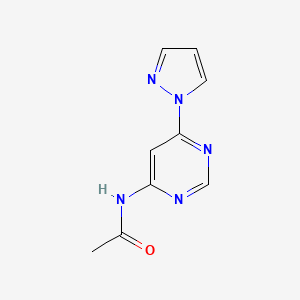![molecular formula C11H14O2S B2838018 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one CAS No. 1089413-73-9](/img/structure/B2838018.png)
1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one is an organic compound characterized by the presence of an acetyl group, a methoxy group, and a benzyl methyl sulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one typically involves the following steps:
Methylation: The methoxy group is introduced by reacting the intermediate product with methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl methyl sulfides.
Aplicaciones Científicas De Investigación
1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The sulfide moiety can undergo redox reactions, potentially modulating the activity of redox-sensitive proteins and pathways.
Comparación Con Compuestos Similares
2-Methoxybenzyl methyl sulfide: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
5-Acetyl-2-methoxybenzyl chloride: Contains a chloride group instead of a sulfide, leading to distinct chemical properties and applications.
5-Acetyl-2-methoxybenzyl alcohol:
Uniqueness: 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetyl and methoxy groups, along with the sulfide moiety, allows for diverse chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
1-[4-methoxy-3-(methylsulfanylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(12)9-4-5-11(13-2)10(6-9)7-14-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMWVBQFDMCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2837935.png)
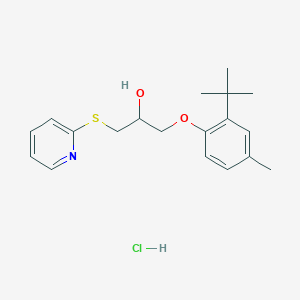
![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)
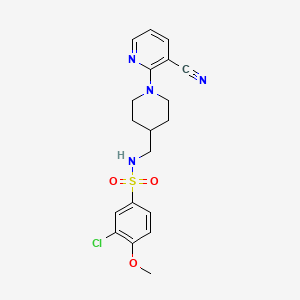
![2-cyclopentyl-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2837941.png)
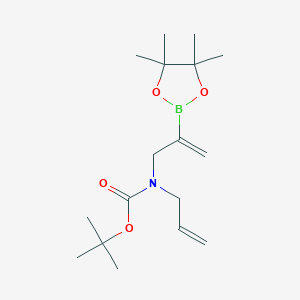

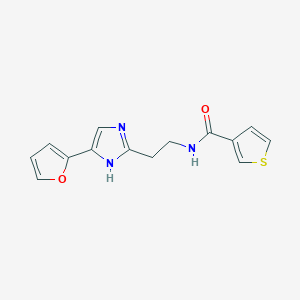
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2837949.png)
![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)
![5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2837952.png)
